Home > Products > Screening Compounds P6303 > N-(13-BENZOTHIAZOL-2-YL)-3-CHLORO-6-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE
N-(13-BENZOTHIAZOL-2-YL)-3-CHLORO-6-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE -

N-(13-BENZOTHIAZOL-2-YL)-3-CHLORO-6-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE

Catalog Number: EVT-3734567
CAS Number:
Molecular Formula: C16H8ClN3O3S2
Molecular Weight: 389.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[2-(3,4-Disubstituted phenyl)-3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)ureas

Compound Description: This series of compounds were synthesized and evaluated for their anticonvulsant, hepatotoxic, and neurotoxic properties []. Several compounds within this series, particularly those with fluorine or methyl substitutions at the 6-position of the benzothiazole moiety and specific substitutions on the distant phenyl ring, exhibited significant anticonvulsant activity in the Maximal Electroshock Seizure (MES) model without displaying toxicity [].

Relevance: These compounds share a core structure of a 1,3-benzothiazol-2-yl moiety linked to a substituted urea. This structural motif is also present in N-1,3-benzothiazol-2-yl-3-chloro-6-nitro-1-benzothiophene-2-carboxamide. Exploring substitutions on the benzothiazole ring and the connected urea unit, as done in this study [], could provide insights into optimizing the biological activity of the target compound.

N2, N4-bis(5-nitro-1,3-benzothiazol-2-yl)-N6-aryl-1,3,5-triazine-2,4,6-triamine Derivatives

Compound Description: This series of compounds features a triazine core with two 5-nitro-1,3-benzothiazol-2-yl units and a variable aryl group []. Introduction of electron-withdrawing groups like -OH, -NO2, -Cl, and -Br onto the heterocyclic framework was found to enhance the antibacterial activity of these derivatives [].

3-(1,3-Benzothiazol/benzoxazol-2-yl)-2H-chromen-2-ones

Compound Description: This study investigated the fluorescence efficiency of 3-(1,3-benzothiazol/benzoxazol-2-yl)-2H-chromen-2-one derivatives []. By incorporating electron-donating and electron-accepting groups at specific positions on the chromen-2-one and benzothiazole/benzoxazole units, the researchers aimed to tune the fluorescence properties, particularly the emission wavelength []. These compounds exhibited blue light emission [].

4-(m-hydroxy-p-methoxyphenyl)-1-[(6'-fluoro-7'-substituted(1,3)-benzothiazol-2'-yl)amido-2-phenyl]-3-chloro azetidin-2-one Derivatives

Compound Description: This series of compounds, bearing a central azetidinone ring, was designed as potential anthelmintic, anti-inflammatory, and anticonvulsant agents [, , , ]. The compounds were synthesized by incorporating various substituents at the 7th position of the benzothiazole moiety [, , , ]. Preliminary studies showed promising activity against various bacterial strains, protein denaturation (anti-inflammatory model), and in a pentylenetetrazol-induced seizure model [, , , ].

N-(1,3-benzothiazol-2-yl) benzamide Derivatives

Compound Description: This research focused on designing novel N-benzothiazol-2-yl benzamide derivatives as potential allosteric activators of human glucokinase []. The study explored various substitutions on the benzamide portion, with the aim of enhancing glucokinase activation properties for the treatment of type 2 diabetes [].

Relevance: These compounds share the N-(1,3-benzothiazol-2-yl) carboxamide core structure with N-1,3-benzothiazol-2-yl-3-chloro-6-nitro-1-benzothiophene-2-carboxamide. While the focus of this study [] was on glucokinase activation, it highlights the potential for modifying the benzamide/carboxamide portion of the target compound to modulate its activity and target different biological pathways.

(5S)-5-(Aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one Derivatives

Compound Description: This study involved synthesizing novel oxazolidinone derivatives incorporating a thieno-pyridine ring system as potent antimicrobial agents []. Various acyl, sulfonyl, and carbamate substitutions were introduced at the aminomethyl group of the oxazolidinone scaffold []. The synthesized compounds exhibited promising antibacterial activity against Gram-positive bacteria [].

5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophene carboxamide

Compound Description: This compound, an oxazolidinone derivative with a thiophene carboxamide substituent, was investigated for its physicochemical properties, specifically focusing on the development of a new polymorph with enhanced solubility compared to existing forms [].

6-(N-(7-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)methylsulfonamido)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide

Compound Description: This compound, incorporating a benzofuran core with a complex sulfonamide substituent, was investigated for its potential in treating or preventing viral infections [].

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib)

Compound Description: Dasatinib is a known tyrosine kinase inhibitor used for the treatment of certain types of leukemia []. In the referenced study, the researchers used microbial biotransformations with Actinomycetes to produce mammalian metabolites of dasatinib [].

Relevance: This compound is related to N-1,3-benzothiazol-2-yl-3-chloro-6-nitro-1-benzothiophene-2-carboxamide through its thiazole-carboxamide structural motif. While the overall structures are quite different, the study's [] focus on microbial biotransformations to generate metabolites of dasatinib could be applicable to investigating the metabolism of the target compound.

1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Compound Description: This series of compounds featuring a pyrrolidinone core with various chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents was studied for their antioxidant activity []. Several derivatives, particularly those containing heterocyclic moieties attached to the carbohydrazide group, exhibited potent antioxidant properties [].

Relevance: While structurally distinct from N-1,3-benzothiazol-2-yl-3-chloro-6-nitro-1-benzothiophene-2-carboxamide, this series emphasizes the use of chloro and nitro substituents in the design of biologically active compounds. The study's [] findings on how these substituents influence antioxidant activity may be relevant when considering the potential biological effects of the target compound.

6-(N/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides

Compound Description: This study involved the synthesis and evaluation of new 6-(N/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides for their antitumor activity []. Some compounds in this series exhibited significant in vitro growth inhibition against human tumor cell lines [].

Methyl 2-{2-[4-oxo-3-(arylcarbonylamino)-1,3-thiazolidin-2-yl]phenoxy}acetates (3a-h), Methyl 2-{2-[3-chloro-4-oxo-1-(arylcarbonylamino)azetidin-2-yl]phenoxy}acetates (4a-e), Methyl 2-(2-{[5-oxo-2-phenyl-1-(arylcarbonylamino)-2-imidazolin-4-ylidene]methyl}phenoxy)acetates (6a-i), and Methyl 2-{2-[(5-oxo-2-phenyl-1-{[(arylamino)thioxomethyl]amino}-2-imidazolin-4-ylidene)methyl]phenoxy}acetates (7a-p)

Compound Description: This study involved the synthesis and evaluation of a series of substituted 4-oxo-1,3-thiazolidines, 2-oxoazetidines, and 5-oxoimidazolines for their antibacterial activity []. These compounds incorporate a phenoxyacetate moiety linked to various heterocyclic systems, including thiazolidinones, azetidinones, and imidazolines []. The researchers explored the effect of varying the aryl substituents on the antibacterial activity against different microbial strains [].

N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide (PB11)

Compound Description: PB11, a benzothiazole derivative with a cyclohexanecarboxamide substituent, was found to induce apoptosis in human glioblastoma (U87) and cervix cancer (HeLa) cell lines []. PB11 exerts its cytotoxic effects by suppressing the PI3K/AKT signaling pathways, suggesting its potential as an anticancer therapeutic [].

3,6-dichlorobenzo[b]thiophene-2-carboxylic Acid (BT2), 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic Acid (BT2F), and N-(4-acetamido-1,2,5-oxadiazol-3-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide (BT3)

Compound Description: These benzothiophene carboxylate derivatives were identified as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK) []. They function by binding to a specific allosteric site in BDK, leading to the dissociation of the kinase from the branched-chain α-ketoacid dehydrogenase complex (BCKDC) and enhancing BCAA oxidation []. These compounds are potentially useful for treating metabolic diseases associated with elevated BCAA levels [].

4-(2-chlorophenyl)-N-[(2-{[(propan-2-yl)sulfamoyl]methyl}phenyl)methyl]piperazine-1-carboxamide (6) and N-(4-methoxy-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]sulfamoyl}phenyl)acetamide (8)

Compound Description: Compounds 6 and 8, identified through a multi-step virtual screening protocol, were found to be non-acidic inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) []. Compound 8, containing a benzothiazole moiety, was further optimized, resulting in derivatives with improved inhibitory activity against mPGES-1 [].

N-[2-(5-chloro-2-methoxy-phenylamino)-4′-methyl-[4,5′]bithiazolyl-2′-yl]-benzamide (Corr4a)

Compound Description: Corr4a, a bithiazole derivative, was studied for its ability to restore the function and processing of the mutated protein F508del-cystic fibrosis transmembrane conductance regulator (CFTR) []. The study investigated combinations of small-molecule correctors, including Corr4a, and demonstrated that specific combinations could synergistically enhance F508del-CFTR activity [].

Relevance: Although Corr4a does not directly contain a benzothiazole, it highlights the use of thiazole-based compounds in addressing CFTR dysfunction. The study's [] focus on synergistic pharmacology, using combinations of correctors to restore CFTR function, could be relevant when considering therapeutic strategies involving N-1,3-benzothiazol-2-yl-3-chloro-6-nitro-1-benzothiophene-2-carboxamide.

4-guanidino-N-(6-nitrobenzothiazol-2-yl)-benzamide hydrochloride

Compound Description: This compound, featuring a benzamide core substituted with a guanidino group and a 6-nitrobenzothiazole moiety, is reported as an antitumor agent [].

Relevance: This compound is structurally closely related to N-1,3-benzothiazol-2-yl-3-chloro-6-nitro-1-benzothiophene-2-carboxamide, sharing the N-(6-nitrobenzothiazol-2-yl) carboxamide core structure. The key difference lies in the replacement of the benzothiophene unit in the target compound with a benzamide unit in this compound []. Examining the antitumor activity and mechanism of action of this compound could provide valuable insights into the potential biological properties of the target compound.

Series of 2-mercapto benzothiazole Derivatives

Compound Description: The research synthesized and characterized new series of 2-mercapto benzothiazole derivatives, including 2-hydrazino benzothiazole [], 2-N-benzothiazole-N-phenyl hydrazine carboxamide [], 2-N-[(3)-N-phenyl-5-(p-bromophenyl)-2-hydroxy-1,3-oxazolin-2-yl] benzothiazol hydrazine [], 2-N-benzothiazole-N-1-naphthyl hydrazine carboxamide [], 2-N-[(3)-N-(1-naphthyl)-5-(p-bromophenyl)-2-hydroxy-1,3-oxazolin-2-yl)] benzothiazol hydrazine [], 2-thiaacetic acid benzothiazole [], 2-thiaacetyl chloride benzothiazole [], 2-mercapto-[5-acetamid thiamethyl benzothiazol]-1,3,4-thiadiazole [] and 2-[5-phenyl-1,3,4-oxadiazol-2`-thiomethyl] benzothiazole [] []. The synthesized compounds were characterized by FT-IR spectrum, elemental analysis, melting points, and TLC. The biological activity of these derivatives was evaluated against Proteus vulgaris (Gram-negative) and Staphylococcus aureus (Gram-positive) bacteria at different concentrations [].

Imidazolidin-2-1,3-disubstituted Derivatives

Compound Description: This research delves into a class of imidazolidin-2-1,3-disubstituted derivatives designed as cytochrome P450 (CYP) inhibitors []. These compounds incorporate a variety of aromatic and heteroaromatic substituents, aiming to enhance their CYP inhibitory activity [].

2-(α-Acetoxy-2-chloro-5-nitrostyryl)benzothiazole

Compound Description: This compound, a styrylbenzothiazole derivative, was synthesized and characterized using X-ray diffraction analysis, revealing a distinctly nonplanar molecular structure [].

Relevance: This compound is relevant to N-1,3-benzothiazol-2-yl-3-chloro-6-nitro-1-benzothiophene-2-carboxamide due to the presence of the benzothiazole moiety and the chloro and nitro substituents. Although the overall structure is different, the study's [] focus on the nonplanar conformation of this styrylbenzothiazole could be relevant when considering the three-dimensional structure and potential interactions of the target compound with biological targets.

2-Acetyl-4-Chloro-5-Methylphenyl 2,3,4,5-Tetrafluorobenzoate Derivatives

Compound Description: This study involved the synthesis and antibacterial activity evaluation of chromone and pyrazole derivatives derived from 2-acetyl-4-chloro-5-methylphenyl 2,3,4,5-tetrafluorobenzoate []. The research highlighted that incorporating nitro and oxygen groups into these compounds enhanced their antibacterial activity against both Gram-positive and Gram-negative bacteria [].

1-(7-chloro-6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol Derivatives

Compound Description: This research focused on the synthesis and evaluation of 1-(7-chloro-6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol derivatives for their anti-microbial and antioxidant activities [, ]. The study explored incorporating various substituents onto the pyrazole core, finding that certain modifications enhanced activity against standard antimicrobial and antioxidant agents [, ].

2-chloro-N-(4ʹ-chlorobiphenyl-2-yl) nicotinamide

Compound Description: This compound, a nicotinamide derivative with a chlorobiphenyl substituent, has been identified as having regulatory activity against fungi on the ground surface [, ]. It is considered a potential component of control agents for soft rot in plants [, ].

2-[2-(1,3-benzothiazol-2-yl)hydrazino]-N-(6-methyl-1,3-benzothiazol-2-yl) acetamides and 2-(1,3-benzothiazol-2-yl thio)-N-(6-substitued-1,3-benzothiazol-2-yl) acetamides

Compound Description: These series of compounds, featuring a central acetamide core, were synthesized and characterized to explore the biological activities of benzothiazole derivatives []. The compounds were synthesized by reacting substituted benzothiazolyl-2-amines with chloroacetyl chloride followed by reactions with either 2-mercaptobenzothiazole or 2-hydrazinobenzthiazole [].

Properties

Product Name

N-(13-BENZOTHIAZOL-2-YL)-3-CHLORO-6-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-chloro-6-nitro-1-benzothiophene-2-carboxamide

Molecular Formula

C16H8ClN3O3S2

Molecular Weight

389.8 g/mol

InChI

InChI=1S/C16H8ClN3O3S2/c17-13-9-6-5-8(20(22)23)7-12(9)24-14(13)15(21)19-16-18-10-3-1-2-4-11(10)25-16/h1-7H,(H,18,19,21)

InChI Key

QXVALAXNIOWYJU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)[N+](=O)[O-])Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.